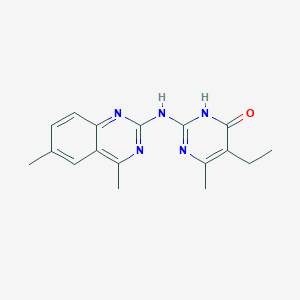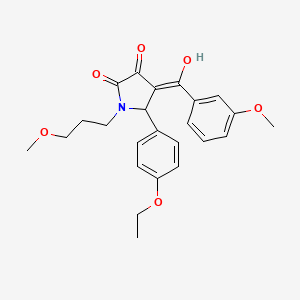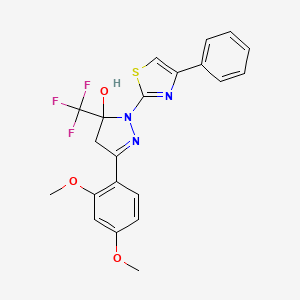
2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes both quinazoline and pyrimidine rings, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: This step involves the condensation of suitable aldehydes or ketones with guanidine derivatives.
Coupling of the Rings: The final step involves the coupling of the quinazoline and pyrimidine rings, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl-acetic acid
- 4,6-Dimethyl-2-(2-pyridylamino)quinazoline
- 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-methyl-1H-pyrimidin-4-one
Uniqueness
2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific combination of quinazoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H19N5O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-[(4,6-dimethylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O/c1-5-12-10(3)18-17(21-15(12)23)22-16-19-11(4)13-8-9(2)6-7-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23) |
Clave InChI |
XWNACTGFJFQPPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
![N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B14941204.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-methylbutanamide](/img/structure/B14941208.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941233.png)
![4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941240.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14941245.png)
acetate](/img/structure/B14941253.png)
![1-acetyl-4-[(6-chloroquinolin-8-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941266.png)
![2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14941270.png)
